molecular formula C11H14ClNO4 B8185680 (R)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride

(R)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride

Cat. No.: B8185680
M. Wt: 259.68 g/mol
InChI Key: ZCXSTXZWTSZMNY-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a methoxycarbonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-3-phenylpropanoic acid and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride may involve large-scale batch reactions. The process is optimized for yield and efficiency, often incorporating automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-phenylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    (S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

Uniqueness

®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSTXZWTSZMNY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.